![molecular formula C10H15NO2 B580925 (R)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 1241676-71-0](/img/structure/B580925.png)
(R)-1-(3,5-dimethoxyphenyl)ethanamine
Overview
Description
®-1-(3,5-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and an ethanamine chain attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-dimethoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with ammonia or an amine to form the ethanamine derivative.
Industrial Production Methods
Industrial production methods for ®-1-(3,5-dimethoxyphenyl)ethanamine may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and distillation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,5-dimethoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in the presence of suitable electrophiles are employed.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of more saturated amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Pharmacological Applications
Mechanism of Action
The pharmacological properties of (R)-1-(3,5-dimethoxyphenyl)ethanamine are not fully elucidated, but it is believed to interact with neurotransmitter systems in the brain. Research indicates potential agonistic or antagonistic activity at serotonin receptors, which may influence mood regulation and cognitive functions.
Therapeutic Potential
- Neurological Disorders : Due to its interaction with serotonin receptors, this compound may have therapeutic applications in treating conditions such as depression and anxiety disorders. Preliminary studies suggest selective agonistic properties towards certain serotonin receptor subtypes.
- Cognitive Enhancement : The compound's potential effects on neurotransmission could also make it a candidate for cognitive enhancers, although extensive pharmacokinetic and pharmacodynamic studies are required to validate these claims.
Synthetic Applications
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods often focus on optimizing yields and purity through catalytic hydrogenation processes during reduction steps.
Synthesis Method | Description | Yield (%) |
---|---|---|
Method A | Catalytic hydrogenation of precursors | 85% |
Method B | Chiral amine condensation reactions | 90% |
Research Case Studies
Case Study 1: Interaction with Serotonin Receptors
A study examined the binding affinity of this compound at various serotonin receptor subtypes. The findings indicated a significant affinity for the 5-HT2A receptor, suggesting its potential role in modulating serotonergic signaling pathways .
Case Study 2: Comparative Analysis with Similar Compounds
Research comparing this compound with structurally similar compounds such as 25I-NBOMe highlighted differences in biological activity and toxicity profiles. While both compounds share structural features, their interactions with serotonin receptors differ significantly, underscoring the importance of structural nuances in pharmacological effects .
Mechanism of Action
The mechanism of action of ®-1-(3,5-dimethoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups at the 3 and 4 positions.
3-Methoxyphenethylamine: Contains only one methoxy group at the 3 position.
4-Methoxyphenethylamine: Contains only one methoxy group at the 4 position.
Uniqueness
®-1-(3,5-dimethoxyphenyl)ethanamine is unique due to the specific positioning of the methoxy groups at the 3 and 5 positions, which can influence its chemical reactivity and biological activity. This unique substitution pattern can result in different pharmacological properties compared to other similar compounds.
Biological Activity
(R)-1-(3,5-dimethoxyphenyl)ethanamine, often referred to as a phenethylamine derivative, has garnered significant interest in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a phenyl ring with two methoxy groups at the 3 and 5 positions and an ethanamine side chain. This article delves into the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 181.23 g/mol
- Structure : Chemical Structure
This compound interacts primarily with serotonin (5-HT) and dopamine receptors . The compound may act as both an agonist and antagonist at these receptors, influencing various physiological processes. The specific receptor interactions can lead to modulation of neurotransmitter release, which is critical for understanding its effects on mood, cognition, and behavior.
Key Interactions:
- Serotonin Receptors : The compound has been shown to bind to 5-HT receptors, which are implicated in mood regulation and hallucinogenic effects. Research indicates that compounds similar to this compound exhibit high potency as 5-HT agonists .
- Dopamine Receptors : Its interaction with dopamine receptors suggests potential applications in treating disorders related to dopaminergic dysfunctions, such as schizophrenia and Parkinson's disease.
Neuropharmacological Studies
Research has demonstrated that this compound can modulate receptor activity through binding mechanisms that influence signaling pathways within cells. Studies indicate its potential use in treating neurological disorders due to its ability to affect neurotransmitter systems.
Table 1: Comparison of Biological Activity with Related Compounds
Compound Name | Receptor Affinity (IC50) | Notable Effects |
---|---|---|
This compound | TBD | Potential agonist for 5-HT |
25I-NBOMe | Low nM | Hallucinogenic effects |
2C-I | Low nM | Psychostimulant properties |
Case Studies
A notable case involved the use of phenethylamines similar to this compound in recreational settings. For instance, the case of 25I-NBOMe , a potent analog, highlighted severe agitation and hallucinations following use. This underscores the importance of understanding the biological activity of such compounds in both therapeutic and recreational contexts .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's derivatives. These investigations aim to enhance its pharmacological profile while minimizing adverse effects. The compound's unique substitution pattern allows for diverse modifications that can lead to improved receptor selectivity and potency.
Synthesis Approaches
Various synthetic routes have been developed for producing this compound. These methods often involve starting materials that are readily available in laboratory settings, facilitating further research into its biological properties.
Properties
IUPAC Name |
(1R)-1-(3,5-dimethoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAZZHQLIEDTA-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)OC)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914010 | |
Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97294-78-5 | |
Record name | 1-(3,5-Dimethoxyphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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